N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, providing stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine typically involves the reaction of L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile . The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane, HCl in methanol, or oxalyl chloride in methanol
Substitution: AlCl3 or TMSI followed by methanolysis.
Major Products
The major product formed from the deprotection of this compound is the free amine, which can be further utilized in various synthetic applications .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine is widely used in:
Organic Synthesis: As a protecting group for amines in multistep synthetic processes.
Peptide Synthesis: Protecting amino groups during peptide bond formation.
Medicinal Chemistry: Used in the synthesis of medicinally active compounds, such as dual inhibitors of IDO1 and DNA Pol gamma.
Mechanism of Action
The mechanism of action for N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group during synthetic transformations and can be selectively removed under acidic conditions . The electrophilic character of oxalyl chloride is often utilized in the deprotection strategy .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-leucine
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
Uniqueness
N-(tert-Butoxycarbonyl)-L-valyl-N-methylglycine is unique due to its specific structure, which includes the valine residue and the N-methylglycine moiety. This combination provides distinct steric and electronic properties, making it suitable for specific synthetic applications .
Properties
CAS No. |
922503-35-3 |
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Molecular Formula |
C13H24N2O5 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-[methyl-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)10(11(18)15(6)7-9(16)17)14-12(19)20-13(3,4)5/h8,10H,7H2,1-6H3,(H,14,19)(H,16,17)/t10-/m0/s1 |
InChI Key |
OCKXAFZRWCJVHS-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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